Iprocinodine II Iprocinodine II
Brand Name: Vulcanchem
CAS No.: 60830-80-0
VCID: VC16997725
InChI: InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
SMILES:
Molecular Formula: C40H65N13O13
Molecular Weight: 936.0 g/mol

Iprocinodine II

CAS No.: 60830-80-0

Cat. No.: VC16997725

Molecular Formula: C40H65N13O13

Molecular Weight: 936.0 g/mol

* For research use only. Not for human or veterinary use.

Iprocinodine II - 60830-80-0

Specification

CAS No. 60830-80-0
Molecular Formula C40H65N13O13
Molecular Weight 936.0 g/mol
IUPAC Name (E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide
Standard InChI InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Standard InChI Key FJPCGBFVXKBORY-QTRGFMEWSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N
Canonical SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

Iprocinodine II’s molecular formula C40H65N13O13C_{40}H_{65}N_{13}O_{13} reflects a polycyclic architecture with 13 nitrogen atoms, indicative of peptide-like linkages and heterocyclic motifs . The compound’s IUPAC name, (E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d] oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide, underscores its intricate stereochemistry . Key features include:

  • Stereocenters: Nine defined stereocenters, contributing to its three-dimensional conformation .

  • Functional Groups: Multiple carbamoylamino, hydroxy, and enamide groups, which may facilitate target binding .

  • Salt Form: The hydrochloride derivative (CID 72941608) incorporates three chlorine atoms, increasing its molecular weight to 1045.4 g/mol .

Table 1: Comparative Molecular Properties of Iprocinodine II and Its Hydrochloride Salt

PropertyIprocinodine II (CID 6540489)Iprocinodine II Hydrochloride (CID 72941608)
Molecular FormulaC40H65N13O13C_{40}H_{65}N_{13}O_{13}C40H68Cl3N13O13C_{40}H_{68}Cl_{3}N_{13}O_{13}
Molecular Weight (g/mol)936.01045.4
Charge0+3 (neutralized by Cl⁻)
Defined Stereocenters99

Structural Analysis and Challenges

The compound’s SMILES and InChI representations reveal a fused pyrano-oxazole ring system connected to a polysubstituted oxane moiety . Conformational flexibility is limited due to its macrocyclic framework, as evidenced by the inability to generate 3D conformers for either the parent compound or its salt . This rigidity may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Pharmacological Profile and Mechanism of Action

Antibiotic Activity and Target Specificity

As a derivative of Antibiotic BM-123gamma2, Iprocinodine II is hypothesized to inhibit bacterial protein synthesis or cell wall assembly, though explicit mechanistic data remain scarce . Its structural resemblance to other macrocyclic antibiotics (e.g., erythromycin) suggests potential interactions with ribosomal subunits, but this requires experimental validation.

Physicochemical Properties and Bioavailability

The compound’s high nitrogen content (13 atoms) and polar functional groups imply limited lipid solubility, which may restrict its oral bioavailability . The hydrochloride salt form could enhance aqueous solubility, a common strategy for improving parenteral administration .

Clinical and Preclinical Research Status

Preclinical Development

No peer-reviewed studies detailing Iprocinodine II’s efficacy in animal models or in vitro systems are available in the provided sources. Its classification as an antibiotic suggests prior antimicrobial screening, but specific data on minimum inhibitory concentrations (MICs) or spectrum of activity are absent .

Clinical Trials and Human Data

Synthesis and Manufacturing Considerations

Synthetic Pathways

The compound’s stereochemical complexity necessitates advanced synthetic techniques, likely involving:

  • Solid-Phase Peptide Synthesis (SPPS): For assembling peptidic segments.

  • Stereoselective Cyclization: To form the pyrano-oxazole core.

  • Salt Formation: Post-synthetic treatment with HCl to yield the hydrochloride form .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for verifying structural integrity, particularly given the nine stereocenters .

Future Directions and Research Opportunities

Mechanistic Studies

Elucidating Iprocinodine II’s molecular targets through ribosomal binding assays or crystallography could validate its antibiotic potential. Comparative studies with structurally related agents (e.g., vancomycin) may reveal unique advantages.

Derivative Optimization

Structural modifications, such as fluorination or side-chain tailoring, might improve pharmacokinetics. The hydrochloride salt’s enhanced solubility warrants further formulation studies .

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